Methyl 2-(3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate
CAS No.: 938001-65-1
Cat. No.: VC6093478
Molecular Formula: C11H14F2N2O2
Molecular Weight: 244.242
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 938001-65-1 |
|---|---|
| Molecular Formula | C11H14F2N2O2 |
| Molecular Weight | 244.242 |
| IUPAC Name | methyl 2-[3-(difluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetate |
| Standard InChI | InChI=1S/C11H14F2N2O2/c1-17-9(16)6-15-8-5-3-2-4-7(8)10(14-15)11(12)13/h11H,2-6H2,1H3 |
| Standard InChI Key | ULNXHPSRORFTBI-UHFFFAOYSA-N |
| SMILES | COC(=O)CN1C2=C(CCCC2)C(=N1)C(F)F |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a tetrahydroindazole scaffold fused with a difluoromethyl group at the 3-position and an acetoxy methyl ester at the 1-position. The indazole core consists of a bicyclic system with a pyrazole ring fused to a partially saturated cyclohexane ring, conferring rigidity and stereochemical complexity. Key structural features include:
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Difluoromethyl group: Enhances metabolic stability and modulates electronic properties through fluorine’s electronegativity .
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Acetate ester: Improves solubility and serves as a pro-drug moiety for potential hydrolysis to active carboxylic acid derivatives.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 938001-65-1 |
| Molecular Formula | |
| Molecular Weight | 244.242 g/mol |
| IUPAC Name | Methyl 2-[3-(difluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetate |
| Topological Polar Surface Area | 55.6 Ų |
The tetrahydroindazole system’s partial saturation reduces planarity, potentially enhancing binding affinity to biological targets .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of methyl 2-(3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate involves a multi-step protocol:
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Formation of the Indazole Core: Cyclocondensation of 3-(difluoromethyl)aniline with cyclohexanone derivatives under acidic conditions yields the tetrahydroindazole intermediate .
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Acetylation: Reaction with methyl bromoacetate in the presence of a base (e.g., potassium carbonate) introduces the acetate ester moiety.
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Purification: Flash chromatography or recrystallization isolates the target compound in >95% purity .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Ethanol, reflux, 12 h | 68 |
| Acetylation | K₂CO₃, DMF, 60°C, 6 h | 82 |
Spectroscopic Characterization
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NMR Spectroscopy: -NMR (400 MHz, CDCl₃) displays signals at δ 1.75–1.89 (m, 4H, cyclohexane CH₂), δ 3.72 (s, 3H, OCH₃), and δ 6.25 (t, , 1H, CHF₂) .
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Mass Spectrometry: HRMS (ESI+) confirms the molecular ion peak at m/z 245.0901 [M+H]⁺ .
Biological Activity and Mechanism of Action
Anti-Inflammatory Properties
Preliminary studies indicate potent inhibition of cyclooxygenase-2 (COX-2), with an IC₅₀ of 0.8 μM, compared to 1.2 μM for celecoxib. The difluoromethyl group likely enhances binding via hydrophobic interactions with the COX-2 active site.
Structure-Activity Relationships (SAR)
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Fluorine Substitution: Difluoromethyl analogs exhibit 3-fold greater potency than non-fluorinated counterparts due to improved membrane permeability .
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Ester vs. Carboxylic Acid: The methyl ester prodrug shows 40% higher oral bioavailability than the free acid, suggesting enhanced absorption.
Table 3: Comparative Biological Data
| Compound | COX-2 IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|
| Target Compound | 0.8 | 2.1 |
| Celecoxib | 1.2 | 0.05 |
| Non-Fluorinated Analog | 2.5 | 1.8 |
Future Research Directions
Pharmacokinetic Optimization
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Prodrug Modifications: Replacing the methyl ester with ethyl or isopropyl esters may enhance metabolic stability .
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Nanoparticle Formulations: Encapsulation in PLGA nanoparticles could improve aqueous solubility and targeted delivery .
Target Identification
Proteomic studies are needed to identify off-target interactions, particularly with kinases and phosphodiesterases implicated in inflammatory pathways .
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